REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][CH2:9][CH2:10][c:11]1[cH:12][cH:13][c:14]([C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20]1)([CH3:5])([CH3:6])[CH3:7].[CH2:22]([Cl:23])[Cl:24].[CH2:25]1[O:26][CH2:27][CH2:28][O:29][CH2:30]1.[ClH:21]>>[ClH:21].[NH2:8][CH2:9][CH2:10][c:11]1[cH:12][cH:13][c:14]([C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(CCNC(=O)OC(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(CCN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |